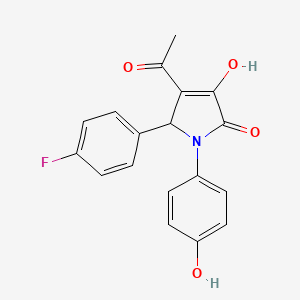![molecular formula C16H9F7O4 B11097858 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11097858.png)
2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one is a complex organic compound featuring a benzo[h]chromen-4-one core with multiple fluorine atoms and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one typically involves multi-step organic reactions. One common approach includes:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[h]chromen-4-one core, which can be derived from salicylaldehyde and a suitable diketone through a condensation reaction.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl triflate (CF3OTf) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the benzo[h]chromen-4-one core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s fluorinated groups make it useful in studying enzyme interactions and protein binding, as fluorine atoms can significantly alter the compound’s biological activity and binding affinity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
作用機序
2-ヒドロキシ-2-[1,1,2,2-テトラフルオロ-2-(トリフルオロメトキシ)エチル]-2,3-ジヒドロ-4H-ベンゾ[h]クロメン-4-オンの作用機序には、水素結合、ファンデルワールス力、疎水性相互作用を通じて分子標的との相互作用が含まれます。フッ素原子とトリフルオロメトキシ基は、これらの相互作用を強化して、より強い結合親和性とより顕著な生物学的効果をもたらす可能性があります。この化合物は、特定の酵素または受容体を標的にし、その活性を調節して、さまざまな生化学経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2-ヒドロキシ-2-[1,1,2,2-テトラフルオロエチル]-2,3-ジヒドロ-4H-ベンゾ[h]クロメン-4-オン
- 2-ヒドロキシ-2-[1,1,2,2-テトラフルオロ-2-(メトキシ)エチル]-2,3-ジヒドロ-4H-ベンゾ[h]クロメン-4-オン
- 2-ヒドロキシ-2-[1,1,2,2-テトラフルオロ-2-(トリフルオロメチル)エチル]-2,3-ジヒドロ-4H-ベンゾ[h]クロメン-4-オン
独自性
2-ヒドロキシ-2-[1,1,2,2-テトラフルオロ-2-(トリフルオロメトキシ)エチル]-2,3-ジヒドロ-4H-ベンゾ[h]クロメン-4-オン中のトリフルオロメトキシ基の存在は、それを類似の化合物と区別します。この基は、化合物の化学反応性、生物学的活性、物理的特性に大きな影響を与える可能性があり、さまざまな用途に役立つ化合物になります。
特性
分子式 |
C16H9F7O4 |
|---|---|
分子量 |
398.23 g/mol |
IUPAC名 |
2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C16H9F7O4/c17-14(18,15(19,20)27-16(21,22)23)13(25)7-11(24)10-6-5-8-3-1-2-4-9(8)12(10)26-13/h1-6,25H,7H2 |
InChIキー |
ZKMCPEZTLVCGCX-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(OC(F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11097779.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11097801.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11097802.png)
![4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid](/img/structure/B11097803.png)
![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)

![N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)
![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B11097823.png)
![(4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B11097835.png)
![(4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11097843.png)
![[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone](/img/structure/B11097861.png)

